molecular formula C4H6N2O2S B12825570 3-((Aminoiminomethyl)thio)-2-propenoic acid CAS No. 103232-23-1

3-((Aminoiminomethyl)thio)-2-propenoic acid

Cat. No.: B12825570
CAS No.: 103232-23-1
M. Wt: 146.17 g/mol
InChI Key: QEYNZJBVNYDZKZ-OWOJBTEDSA-N
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Description

(E)-3-(Carbamimidoylthio)acrylic acid is an organic compound characterized by the presence of a carbamimidoylthio group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Carbamimidoylthio)acrylic acid typically involves the reaction of thiourea with an appropriate acrylate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamimidoylthio group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of (E)-3-(Carbamimidoylthio)acrylic acid may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as catalytic processes and automated reaction systems to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Carbamimidoylthio)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamimidoylthio group to other functional groups, such as amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of (E)-3-(Carbamimidoylthio)acrylic acid include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of (E)-3-(Carbamimidoylthio)acrylic acid depend on the specific reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

(E)-3-(Carbamimidoylthio)acrylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, (E)-3-(Carbamimidoylthio)acrylic acid is studied for its potential interactions with biomolecules and its effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific molecular mechanisms.

    Industry: In industrial applications, (E)-3-(Carbamimidoylthio)acrylic acid is used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(Carbamimidoylthio)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s carbamimidoylthio group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(Carbamimidoylthio)acrylic acid include other thioacrylic acids and their derivatives, such as:

  • (E)-3-(Carbamimidoylthio)propionic acid
  • (E)-3-(Carbamimidoylthio)butyric acid
  • (E)-3-(Carbamimidoylthio)valeric acid

Uniqueness

(E)-3-(Carbamimidoylthio)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

103232-23-1

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

(E)-3-carbamimidoylsulfanylprop-2-enoic acid

InChI

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+

InChI Key

QEYNZJBVNYDZKZ-OWOJBTEDSA-N

Isomeric SMILES

C(=C/SC(=N)N)\C(=O)O

Canonical SMILES

C(=CSC(=N)N)C(=O)O

Origin of Product

United States

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